N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide
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Overview
Description
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-methylbenzamide group at the 3-position and methyl groups at the 2- and 7-positions. Its intricate structure and potential biological activity make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with 3-methylbenzoyl chloride under controlled conditions. The reaction may require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and product purity. These methods help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrimidin-4-one core, facilitated by suitable nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol.
Substitution: Nucleophiles such as amines, alcohols, or halides, and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, which may exhibit different biological activities.
Reduction Products: Reduced forms of the compound, potentially altering its chemical properties and applications.
Substitution Products: Derivatives with modified functional groups, leading to new compounds with distinct properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities with diverse functionalities.
Biology: It has been studied for its biological activity, including potential antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide is structurally similar to other pyrido[1,2-a]pyrimidin-4-ones and related compounds. Some notable similar compounds include:
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide: This compound differs by having an iodine atom on the benzamide group.
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-4-6-14(9-11)17(22)20-16-13(3)19-15-8-7-12(2)10-21(15)18(16)23/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCMAFGHDQUYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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